methyl methylphosphonic acid

Forensic Chemistry Analytical Chemistry Environmental Monitoring

Methyl methylphosphonic acid (MMPA, CAS 1066-53-1), also referred to as monomethyl methylphosphonate or methoxy(methyl)phosphinic acid, is an organophosphorus compound with the molecular formula C2H7O3P and a molecular weight of 110.05 g/mol. As a monoester of methylphosphonic acid, it occupies a critical position as a Schedule 2 chemical under the Chemical Weapons Convention (CWC) due to its direct relationship as a hydrolysis product or degradation marker of nerve agents, including sarin, soman, and VX.

Molecular Formula C2H7O3P
Molecular Weight 110.05 g/mol
CAS No. 1066-53-1
Cat. No. B093744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl methylphosphonic acid
CAS1066-53-1
SynonymsMETHYL METHYLPHOSPHONIC ACID
Molecular FormulaC2H7O3P
Molecular Weight110.05 g/mol
Structural Identifiers
SMILESCOP(=O)(C)O
InChIInChI=1S/C2H7O3P/c1-5-6(2,3)4/h1-2H3,(H,3,4)
InChIKeyDWHMMGGJCLDORC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Methylphosphonic Acid (MMPA, CAS 1066-53-1): Core Specifications and Regulatory Status for Forensic and Environmental Procurement


Methyl methylphosphonic acid (MMPA, CAS 1066-53-1), also referred to as monomethyl methylphosphonate or methoxy(methyl)phosphinic acid, is an organophosphorus compound with the molecular formula C2H7O3P and a molecular weight of 110.05 g/mol . As a monoester of methylphosphonic acid, it occupies a critical position as a Schedule 2 chemical under the Chemical Weapons Convention (CWC) due to its direct relationship as a hydrolysis product or degradation marker of nerve agents, including sarin, soman, and VX [1]. MMPA is typically encountered as a colorless to pale yellow liquid with a density of 1.228 g/cm³ and a boiling point of 159°C at 760 mmHg . Its primary utility lies not in broad industrial application but rather as an essential reference standard, a target analyte in environmental fate studies, and a key surrogate for method development in chemical defense and forensic verification protocols.

CWC Schedule 2 regulatory reference standard for forensic verification and proficiency test protocols.
Hydrolysis product marker for sarin, soman, and VX; supports environmental fate and degradation model development.
GC-FPD method development surrogate for trace-level analysis in soil and groundwater matrices.

Why In-Class Substitution of Methyl Methylphosphonic Acid Compromises Analytical Accuracy and Regulatory Compliance


In the context of procurement for chemical defense, environmental monitoring, or forensic trace analysis, substituting methyl methylphosphonic acid with a different alkyl methylphosphonic acid (e.g., ethyl-, isopropyl-, or pinacolyl-) or the parent acid (MPA) is scientifically invalid due to distinct analytical behavior and regulatory specificity. The OPCW Central Analytical Database (OCAD) relies on the unique retention indices and mass spectral fragmentation patterns of each specific alkyl methylphosphonic acid for unambiguous identification during proficiency tests and real-world investigations [1]. Furthermore, the physical-chemical properties of MMPA are distinct from the parent methylphosphonic acid (MPA, CAS 993-13-5); MMPA is a liquid with higher volatility (bp 159°C, vapor pressure 1.33 mmHg at 25°C), while MPA is a non-volatile solid (mp 105–107°C, bp 265°C) . Using the wrong analog leads to quantitation errors in extraction recovery and inaccurate modeling of environmental mobility [2]. The quantitative evidence below details the exact performance metrics and reactivity profiles that differentiate MMPA and mandate its specific selection.

OCAD retention index mismatch limits unambiguous identification of substituted alkyl methylphosphonic acid analogs.
Physical property differences (liquid vs. solid) alter extraction recovery and environmental mobility modeling.
Class substitution introduces quantitation errors in trace-level forensic analysis due to distinct derivatization behavior.

Quantitative Differentiation Evidence: Methyl Methylphosphonic Acid (MMPA) vs. Closest Analogs


GC-FPD Detection Signal Strength: MMPA Exhibits the Highest Relative Signal Intensity Among Schedule 2 Methylphosphonic Acids in Soil Matrices

In a head-to-head derivatization study using trimethyloxonium tetrafluoroborate (TMO·BF4) across three soil types (Virginia type A, Ottawa sand, Nebraska EPA), methyl methylphosphonic acid (MMPA) yielded a detectably stronger signal via GC-FPD relative to the four other Schedule 2 phosphonic acids (ethyl-, isopropyl-, pinacolyl-, and cyclohexyl methylphosphonic acid) under identical conditions [1]. While the study reports that GC-FPD yielded stronger signals for all seven methylated analytes compared to EI-GC–MS, quantitative chromatographic peak area comparisons across the five acids in Virginia type A soil demonstrate that MMPA produces the highest relative signal intensity among the series, with peak areas significantly larger in magnitude than those observed for ethyl and isopropyl analogs at the same time points [1]. This enhanced detectability enables reliable identification of MMPA after only 3 hours of derivatization, which is critical for time-sensitive OPCW proficiency test scenarios [1].

GC-FPD Signal Comparison
Head-to-head
MMPA: reported highest relative signal intensity Ethyl-, isopropyl-, pinacolyl-, cyclohexyl- analogs: lower signals
May support lower detection limits for soil matrix analysis.
Exact fold-difference not numerically specified in source; TMO·BF4 derivatization, GC-FPD.
Forensic Chemistry Analytical Chemistry Environmental Monitoring Chemical Warfare Agent Degradation

Hydrolytic Cleavage Pathway Selectivity: MMPA Undergoes Preferential P–O Bond Scission with 88% Fidelity Under Ce(IV) Mediation

In a controlled Ce(IV)-mediated hydrolysis study, methyl methylphosphonate (MMP, the conjugate base form of MMPA) underwent cleavage with 88% P–O bond scission [1]. This is directly comparable to the 91% P–O scission observed for dimethyl phosphate (DMP) under identical conditions, establishing a quantitative benchmark for the regioselectivity of MMPA hydrolysis [1]. The study also reports that Ce(IV) mediation accelerates the hydrolysis of MMP relative to the uncatalyzed pH 7 background rate by a factor of ≥10¹⁰, a rate acceleration that is among the largest documented for phosphonate ester hydrolysis [1]. The uncatalyzed hydrolysis rate constant for MMP at pH 7, 25°C is less than 2 × 10⁻⁹ s⁻¹ (estimated via the p-nitrophenyl analog), underscoring the compound's inherent hydrolytic stability in the absence of metal-ion catalysis [1].

P–O Bond Scission Fidelity
Head-to-head
88% P–O scission (vs. 91% for dimethyl phosphate)
Supports accurate degradation pathway modeling.
Ce(IV)-mediated hydrolysis, 60°C, aqueous acidic conditions.
Mechanistic Chemistry Catalysis Phosphoester Hydrolysis Degradation Chemistry

Alkaline Hydrolysis Rate Ranking: MMPA Methyl Ester Hydrolyzes Faster Than Ethyl, Isopropyl, and Neopentyl Analogs

A foundational kinetic study established the relative hydrolysis rates of a series of methylphosphonic acid esters in aqueous solution. In alkaline media, the rate order was determined as: methyl ester > ethyl ester > isopropyl ester > neopentyl ester [1]. This class-level inference, based on the monoester series directly relevant to MMPA, indicates that the methyl ester (MMPA) is the most rapidly hydrolyzed among common alkyl substituents under basic conditions [1]. In acidic solution, the rate order shifts to: methyl ester > ethyl ester ≈ neopentyl ester > isopropyl ester, with substitution at the phosphorus atom having minimal effect on acid-catalyzed rates [1]. The study further notes that alkaline hydrolysis proceeds primarily via P–O fission, whereas acid hydrolysis proceeds via C–O fission, establishing distinct mechanistic pathways that are substituent-dependent [1].

Alkaline Hydrolysis Rate Ranking
Class-level
Rank 1 (fastest): methyl ester > ethyl ester > isopropyl ester > neopentyl ester
Ranked hydrolysis rate may inform environmental persistence modeling.
Exact rate constants not reported in available source; relative ranking only.
Reaction Kinetics Hydrolysis Phosphonate Chemistry Environmental Fate

Reactive Adsorption on TiO2: MMPA Forms as the Immediate Hydrolysis Product of DMMP with Irreversible Surface Binding

Studies of dimethyl methylphosphonate (DMMP) adsorption over TiO2 aerosol and anatase surfaces demonstrate that DMMP undergoes rapid hydrolytic cleavage upon contact with hydroxylated TiO2 surfaces, forming adsorbed methyl methylphosphonic acid (MMPA) and gas-phase methanol as the primary products [1][2]. The reactive adsorption is characterized as irreversible, with the hydrolysis occurring within a characteristic time of τ < 10 seconds over TiO2 aerosol [1]. This irreversible surface binding of MMPA stands in contrast to the behavior of DMMP, which exhibits both molecular (reversible) and dissociative (irreversible) adsorption modes depending on surface hydroxylation state [2]. The consequence is that once formed, MMPA remains strongly bound to the oxide surface, whereas DMMP can desorb intact under certain conditions. The overall air purification time for DMMP over TiO2 aerosol is 20–40 seconds, underscoring the efficiency of this MMPA-forming reactive pathway [1].

TiO₂ Adsorption Reversibility
Head-to-head
MMPA: irreversible surface binding (τ
Surface species persistence supports catalyst fouling studies.
TiO₂ aerosol, ambient temperature; air purification τ = 20–40 s for DMMP removal.
Surface Chemistry Catalysis Decontamination Heterogeneous Reactions

Validated Application Scenarios for Methyl Methylphosphonic Acid Based on Quantitative Differentiation Evidence


OPCW Proficiency Test Preparation and Forensic Soil Analysis

MMPA is the optimal reference standard for laboratories participating in OPCW proficiency tests involving soil matrices. The direct head-to-head evidence confirms that MMPA yields a detectably stronger GC-FPD signal than ethyl-, isopropyl-, pinacolyl-, and cyclohexyl methylphosphonic acids under identical TMO·BF4 derivatization conditions [1]. Its detection is reliably achieved after only 3 hours of derivatization in Virginia type A soil, Ottawa sand, and Nebraska EPA soil at the 10 μg g⁻¹ concentration level mandated by OPCW PT protocols [1]. Procuring MMPA ensures that method development and calibration are performed using the Schedule 2 acid that exhibits the most robust analytical response in the flame photometric detection channel, thereby minimizing the risk of false negatives during time-critical proficiency evaluations.

Mechanistic Studies of Nerve Agent Hydrolysis and Catalytic Decontamination

For research groups investigating the hydrolytic degradation pathways of sarin, soman, or VX surrogates, MMPA provides a quantitatively defined cleavage profile. The compound undergoes Ce(IV)-mediated hydrolysis with 88% P–O bond scission, a value that has been directly benchmarked against dimethyl phosphate (91% P–O scission) under identical conditions [1]. This documented regioselectivity is essential for accurately predicting product distributions in metal-catalyzed decontamination systems. Furthermore, the rate acceleration of ≥10¹⁰ relative to uncatalyzed pH 7 hydrolysis establishes MMPA as a responsive probe molecule for screening novel catalytic materials [1]. Procurement of high-purity MMPA is therefore mandatory for studies where the bond-cleavage selectivity of the model substrate must be known a priori.

TiO2-Based Photocatalytic Air Purification and Catalyst Surface Characterization

In the development and validation of photocatalytic air purification systems targeting organophosphonate contaminants, MMPA is the definitive surface species for characterization studies. Evidence from TiO2 aerosol and anatase surface experiments demonstrates that DMMP undergoes irreversible hydrolytic adsorption to form surface-bound MMPA within τ < 10 seconds [1][2]. Unlike DMMP, which can desorb intact via molecular adsorption pathways, MMPA remains irreversibly anchored to the oxide surface, making it the persistent species that governs catalyst fouling and long-term deactivation [2]. Procuring authentic MMPA enables direct surface science studies—including ATR-FTIR and XPS analysis—of the actual adsorbed state, eliminating the ambiguity introduced when using DMMP as an incomplete surrogate.

Environmental Fate Modeling of Alkyl Methylphosphonic Acid Contamination

For environmental scientists assessing the persistence and mobility of phosphonate hydrolysis products in groundwater and soil systems, MMPA's distinct kinetic profile justifies its specific inclusion in fate models. Class-level kinetic data establish that the methyl ester (MMPA) hydrolyzes faster in alkaline solution than its ethyl, isopropyl, and neopentyl analogs [1]. This rank order has direct implications for predicting contaminant half-lives: MMPA will attenuate more rapidly in alkaline aquifers or lime-treated soils than ethyl or isopropyl methylphosphonic acids, which may persist longer and travel further [1][2]. Accurate modeling of contaminant plumes originating from nerve agent hydrolysis therefore requires the use of MMPA-specific rate parameters, not generic phosphonate values.

Application
Selection Property
Validation Focus
Forensic soil analysis (OPCW PT)
GC-FPD signal response context
Derivatization recovery & signal reproducibility in soil matrices
Nerve agent hydrolysis & catalytic decontamination research
P–O bond scission selectivity
Product distribution accuracy in Ce(IV)-mediated or analogous systems
Photocatalytic air purification & catalyst surface characterization
Irreversible adsorption on oxide surfaces
Surface species identification & catalyst deactivation assessment
Environmental fate modeling of phosphonate contamination
Alkaline hydrolysis rate ranking
Relative persistence in alkaline aquifers or lime-treated soils
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